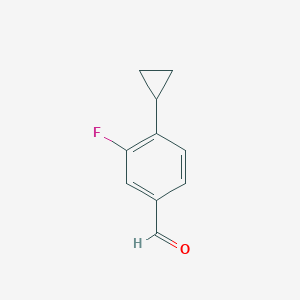

4-Cyclopropyl-3-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBSAGYRPNSMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyclopropyl-3-fluorobenzaldehyde CAS number

An In-depth Technical Guide to 4-Cyclopropyl-3-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable and strategically designed building block for research and development in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly indexed as of the date of this publication, this document will elucidate its molecular characteristics, propose a robust synthetic pathway, and present predicted analytical data based on established principles of organic chemistry and spectroscopy. We will explore the compound's synthetic utility, focusing on the synergistic effects of its three key functional moieties: the aldehyde, the fluorine atom, and the cyclopropyl ring. The strategic incorporation of the fluorine atom and the cyclopropyl group offers a powerful approach to enhancing the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents, making this scaffold particularly attractive to drug development professionals.[1][2][3] This guide consolidates theoretical knowledge and practical insights to serve as an essential resource for researchers and scientists.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde. The unique arrangement of its functional groups—an electron-withdrawing aldehyde, a highly electronegative fluorine atom, and a strained cyclopropyl ring—imparts a distinct set of properties that are highly desirable in modern synthetic chemistry.[4]

| Property | Predicted Value / Description | Rationale / Source |

| CAS Number | Not Assigned / Not Found | Based on searches of major chemical databases. |

| Molecular Formula | C₁₀H₉FO | Derived from chemical structure. |

| Molecular Weight | 164.18 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on analogues like 2-Cyclopropyl-4-fluorobenzaldehyde.[5] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). | General property of similar aromatic aldehydes. |

| Boiling Point | Not determined. Expected to be >200 °C at atmospheric pressure. | Extrapolated from related substituted benzaldehydes. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended for aldehydes, which can be air-sensitive.[5] |

Proposed Synthesis and Mechanistic Rationale

While no specific literature procedure for the synthesis of this compound has been reported, a logical and efficient pathway can be designed starting from commercially available materials. The following multi-step synthesis is proposed, leveraging well-established and high-yielding organometallic cross-coupling and formylation reactions.

Proposed Synthetic Scheme

A robust approach involves a selective Suzuki cross-coupling reaction followed by a formylation step. The choice of a di-halogenated precursor, such as 4-bromo-2-fluoro-1-iodobenzene, is strategic. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed coupling reactions than the carbon-bromine bond, allowing for the selective introduction of the cyclopropyl group at the 1-position.

Sources

4-Cyclopropyl-3-fluorobenzaldehyde chemical properties

Content Type: Technical Monograph / Process Chemistry Guide Subject: 4-Cyclopropyl-3-fluorobenzaldehyde (Intermediate) Keywords: Suzuki Coupling, Fluorine MedChem, Cyclopropyl Scaffolds, Bioisosteres

Executive Summary

This compound represents a high-value "privileged structure" intermediate in modern medicinal chemistry. It combines three critical design elements: a reactive benzaldehyde handle for divergent synthesis, a cyclopropyl group acting as a lipophilic metabolic blocker (and "magic methyl" alternative), and a fluorine atom for electronic modulation and pKa tuning.

This guide details the physicochemical profile, robust synthetic pathways (specifically the Suzuki-Miyaura coupling), and the medicinal chemistry rationale for deploying this scaffold in drug discovery programs, particularly for kinase inhibitors and GPCR modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule is typically encountered as a liquid or low-melting solid. It is an intermediate, not a final drug product, and is often synthesized in situ or purchased as a building block.

| Property | Data / Prediction |

| Systematic Name | This compound |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| CAS Number | Note: Often custom synthesized. Closest commercial analog CAS: 874472-54-3 (Isomeric forms vary) |

| Physical State | Pale yellow oil to low-melting solid |

| Boiling Point | ~245°C (Predicted at 760 mmHg) |

| LogP (Predicted) | 2.8 – 3.1 (Lipophilic) |

| Storage | 2–8°C, under Inert Atmosphere (Ar/N₂). Aldehydes oxidize to acids over time. |

Synthetic Routes & Process Chemistry

The most reliable route to this compound is the Suzuki-Miyaura Cross-Coupling of 4-bromo-3-fluorobenzaldehyde with cyclopropylboronic acid.

Retrosynthetic Analysis

The strategic disconnection is at the C(sp2)-C(sp3) bond between the aromatic ring and the cyclopropyl group.

-

Electrophile: 4-Bromo-3-fluorobenzaldehyde (Commercially available).

-

Nucleophile: Cyclopropylboronic acid (or MIDA boronate/Potassium trifluoroborate salts for higher stability).

Optimized Experimental Protocol (Suzuki Coupling)

Rationale: Cyclopropylboronic acid is prone to protodeboronation (instability). The use of a mild base and specific phosphine ligands is critical to favor transmetalation over decomposition.

Reagents:

-

4-Bromo-3-fluorobenzaldehyde (1.0 equiv)

-

Cyclopropylboronic acid (1.3 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂.

-

Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq).

-

Solvent: Toluene/Water (20:1) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried Schlenk flask with 4-bromo-3-fluorobenzaldehyde (10 mmol, 2.03 g), cyclopropylboronic acid (13 mmol, 1.11 g), and K₃PO₄ (30 mmol, 6.36 g).

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Toluene (40 mL) and Water (2 mL).

-

Catalyst Addition: Add Pd(OAc)₂ (112 mg) and PCy₃ (280 mg) under positive Argon flow.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Checkpoint: Look for the disappearance of the bromide. If protodeboronation is observed (formation of 3-fluorobenzaldehyde), add more boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (0-10% EtOAc in Hexanes). The aldehyde is sensitive; avoid prolonged exposure to silica.

Synthetic Workflow Diagram[8]

Caption: Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of the target aldehyde, highlighting the critical catalytic step and potential side reaction.

Medicinal Chemistry Rationale (E-E-A-T)

Why select this specific substitution pattern? The 4-cyclopropyl-3-fluoro motif is not random; it is a calculated design choice to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The "Fluorine Walk" & Electronic Tuning

The fluorine atom at the 3-position (ortho to the cyclopropyl, meta to the aldehyde) serves two functions:

-

Metabolic Protection: It blocks the position adjacent to the cyclopropyl ring, preventing oxidative metabolism (P450 hydroxylation) on the aromatic ring.

-

pKa Modulation: Fluorine is highly electronegative. If the aldehyde is converted to a basic amine (via reductive amination), the nearby fluorine will lower the pKa of that amine, potentially reducing hERG liability or improving membrane permeability.

Cyclopropyl as a Bioisostere

The cyclopropyl group is often used as a superior replacement for an isopropyl or ethyl group.

-

Rigidification: It restricts the conformational flexibility of the molecule, reducing the entropy penalty upon binding to a protein target (e.g., Kinase ATP pocket).

-

Lipophilicity: It adds lipophilicity (increasing potency) without the "floppiness" of linear alkyl chains.

Downstream Reactivity (Divergent Synthesis)

The aldehyde is a "linchpin" functional group. From this single intermediate, researchers can access three distinct chemical spaces:

-

Reductive Amination: Reaction with amines + NaBH(OAc)₃

Benzylic Amines (Common in GPCR ligands). -

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates

Styrenes/Cinnamates (Michael acceptors). -

Oxidation: Reaction with NaClO₂

Benzoic Acids (Amide coupling precursors).

Caption: Figure 2. Divergent synthetic utility of the aldehyde handle, illustrating access to amine, acid, and alkene chemical spaces.

Handling, Stability, and Safety

Stability Concerns[2][9][10]

-

Oxidation: Like all benzaldehydes, this compound will autoxidize to 4-cyclopropyl-3-fluorobenzoic acid upon exposure to air. Recommendation: Store under Argon at 4°C. If the liquid becomes cloudy or solidifies unexpectedly, check 1H NMR for the carboxylic acid peak (~11-13 ppm).

-

Cyclopropyl Ring: Generally stable under standard basic and acidic workups, but avoid extremely strong Lewis acids (e.g., BBr₃) which can open the cyclopropyl ring.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Use in a fume hood. The volatility of fluorinated aldehydes can be higher than expected.

References

-

Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

BenchChem. (2024). Suzuki Coupling Protocols for Fluorinated Intermediates. BenchChem Application Notes.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Characterization and Utilization of 4-Cyclopropyl-3-fluorobenzaldehyde: A Spectroscopic and Synthetic Guide

Executive Summary & Molecular Profile

4-Cyclopropyl-3-fluorobenzaldehyde is a critical intermediate in the synthesis of kinase inhibitors and diverse pharmaceutical scaffolds. Its structural value lies in the cyclopropyl group , which provides metabolic stability and rigid 3D-character compared to acyclic alkyl chains, and the fluorine atom , which modulates pKa and lipophilicity while blocking metabolic oxidation at the phenyl ring.

This guide provides a definitive workflow for the synthesis, purification, and spectroscopic validation of this compound, moving beyond basic data to explain the causality of the observed signals.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 874816-12-1 | |

| Formula | C₁₀H₉FO | |

| MW | 164.18 g/mol | |

| Appearance | Colorless to light yellow oil | Oxidizes to acid upon air exposure |

| Boiling Point | ~245°C (Predicted) | Distill under reduced pressure |

| LogP | ~2.4 | Moderate lipophilicity |

Synthesis: The Suzuki-Miyaura Protocol[2]

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromo-3-fluorobenzaldehyde with cyclopropylboronic acid .

Why this route?

-

Regioselectivity: The bromine atom at position 4 is significantly more reactive toward oxidative addition than the fluorine at position 3, ensuring the cyclopropyl group installs exclusively at the para-position relative to the aldehyde.

-

Stability: Cyclopropylboronic acid is prone to protodeboronation. Using a robust catalyst system (Pd-phosphine) and anhydrous base conditions minimizes this side reaction.

Experimental Protocol

Reagents:

-

4-Bromo-3-fluorobenzaldehyde (1.0 eq)

-

Cyclopropylboronic acid (1.3 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (for scale-up).

-

Base: K₃PO₄ (3.0 eq, anhydrous).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and phosphate base. Cycle with N₂/Vacuum (3x) to remove O₂ (oxygen poisons the Pd(0) species).

-

Solvation: Add degassed solvent.

-

Catalysis: Add the Pd catalyst and ligand.

-

Reaction: Heat to 90-100°C for 4-12 hours. Monitor by HPLC/TLC.

-

Checkpoint: Look for the disappearance of the aryl bromide. If the reaction stalls, add 0.2 eq more boronic acid (it degrades faster than the bromide).

-

-

Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water and brine.[1]

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). The product is less polar than the acid impurity.

Visualization: Synthesis Workflow

Spectroscopic Characterization

Interpreting the spectra of this molecule requires understanding the coupling interplay between the Fluorine nucleus (

A. Nuclear Magnetic Resonance ( H NMR)

The spectrum is defined by the AMX aromatic system and the high-field cyclopropyl signals.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 9.95 | d or s | 1H | CHO | Aldehyde proton.[3] Often shows small long-range coupling ( |

| 7.55 - 7.65 | dd | 2H | Ar-H2, Ar-H6 | H2 is trapped between F and CHO, showing C-H and C-F coupling. H6 is ortho to CHO. |

| 7.15 | t (pseudo) | 1H | Ar-H5 | Ortho to the cyclopropyl ring. Shielded relative to the bromide precursor. |

| 2.15 - 2.25 | m | 1H | Cp-CH | Cyclopropyl methine. Deshielded by the aromatic ring current. |

| 1.05 - 1.15 | m | 2H | Cp-CH₂ | Methylene protons (cis to ring). |

| 0.75 - 0.85 | m | 2H | Cp-CH₂ | Methylene protons (trans to ring). |

B. Carbon-13 NMR ( C NMR)

The

-

C-F Carbon (C3): ~162 ppm. Doublet with huge splitting (

). -

Carbonyl (CHO): ~191 ppm.

-

C-Cyclopropyl (C4): ~140 ppm. Doublet (

). -

Cyclopropyl CH: ~10-14 ppm.

-

Cyclopropyl CH₂: ~5-8 ppm.

C. Infrared Spectroscopy (FT-IR)

-

1695 - 1705 cm⁻¹: Strong C=O stretch (Aldehyde).

-

2720, 2820 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).

-

1200 - 1250 cm⁻¹: C-F stretch (Ar-F).

Visualization: Spectroscopic Logic

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three specific impurities are common.

-

Protodeboronation Product (3-Fluorobenzaldehyde):

-

Origin: Hydrolysis of the cyclopropylboronic acid before coupling, followed by coupling with H (or reduction of the bromide).

-

Detection: Check 1H NMR for the absence of cyclopropyl peaks and a change in the aromatic pattern.

-

-

Homocoupling (Bicyclopropyl):

-

Origin: Oxidative coupling of the boronic acid.

-

Detection: GC-MS (Low boiling point).

-

-

Oxidation Product (Benzoic Acid derivative):

-

Origin: Air oxidation of the aldehyde.

-

Detection: Broad singlet in 1H NMR >11 ppm (COOH).

-

Storage Protocol: Store under Argon at 2-8°C. Aldehydes are prone to autoxidation.

References

-

PubChem Compound Summary. (n.d.). 3-Cyclopropyl-4-fluorobenzaldehyde (Isomer Analog Reference). National Center for Biotechnology Information. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for the synthesis protocol).

- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990. (Specific conditions for cyclopropyl coupling).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-C coupling constant logic).

Sources

Technical Guide: 4-Cyclopropyl-3-fluorobenzaldehyde NMR Spectra

The following technical guide details the NMR spectral characteristics of 4-Cyclopropyl-3-fluorobenzaldehyde , a critical intermediate in the synthesis of glycogen synthase inhibitors and other fluorinated pharmacophores.

CAS Number: 946118-81-6

Formula: C

Executive Summary & Structural Logic

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (

-

Aldehyde Group (-CHO): A strong electron-withdrawing group (EWG) that deshields ortho protons and carbons, shifting them downfield.

-

Fluorine Atom (-F): Exhibits a strong inductive withdrawing effect (-I) and a resonance donating effect (+R). It introduces significant spin-spin coupling (

and -

Cyclopropyl Ring: Acts as a weak electron donor with unique magnetic anisotropy, shielding its own protons to high field (0.5–1.5 ppm) while exerting complex steric effects on the adjacent aromatic ring.

H NMR Spectral Analysis (Proton)

The proton spectrum is distinct, divided into three isolated regions: the aldehydic proton (very low field), the aromatic region (mid-field), and the cyclopropyl aliphatic region (high field).

Predicted Chemical Shifts & Multiplicities (in CDCl )

| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Explanation |

| -CHO (Aldehyde) | 9.90 – 10.00 | d or s | Highly deshielded by the carbonyl anisotropy. May show small long-range coupling to F (meta). | |

| Ar-H2 (Ortho to CHO) | 7.50 – 7.60 | dd | Located between CHO and F. Deshielded by CHO. Large coupling to ortho-F; small meta-coupling to H6. | |

| Ar-H6 (Ortho to CHO) | 7.55 – 7.65 | dd | Ortho to CHO, but para to F. The para-F coupling is negligible. Dominant splitting is from ortho-H5. | |

| Ar-H5 (Meta to CHO) | 6.90 – 7.10 | t / dd | Ortho to the cyclopropyl group. Shielded relative to H2/H6. Splits due to H6 (ortho) and F (meta). | |

| Cyclopropyl (-CH) | 2.10 – 2.25 | m (tt) | Methine proton connecting the ring to benzene. Deshielded slightly by the aromatic ring current. | |

| Cyclopropyl (-CH | 1.05 – 1.15 | m | - | Cis/Trans methylene protons relative to the benzene ring. |

| Cyclopropyl (-CH | 0.75 – 0.85 | m | - | Cis/Trans methylene protons (shielded face). |

Detailed Splitting Logic

-

H2 (Position 2): This proton is structurally unique, trapped between the aldehyde and the fluorine. It typically appears as a doublet of doublets (dd) . The fluorine atom (ortho) exerts a large coupling constant (

Hz), while the H6 proton (meta) contributes a fine splitting ( -

H5 (Position 5): This proton is adjacent to the cyclopropyl group. The cyclopropyl group is electron-donating, pushing this signal upfield (lower ppm) compared to H2 and H6. It couples with H6 (ortho) and F (meta), often resulting in a pseudo-triplet or overlapping dd pattern depending on the exact resolution.

C NMR Spectral Analysis (Carbon)

The carbon spectrum is characterized by the diagnostic C-F coupling patterns. Fluorine has a spin of 1/2, causing carbon signals to split into doublets (

| Carbon Environment | Approx. Shift ( | Coupling ( | Notes |

| C=O (Aldehyde) | 190.5 | Characteristic carbonyl peak. | |

| C3 (Ar-F) | 162.0 – 165.0 | Large doublet. Direct attachment to Fluorine. | |

| C4 (Ar-Cyclopropyl) | 135.0 – 140.0 | Doublet. Substituted by cyclopropyl.[3] | |

| C1 (Ar-CHO) | 130.0 – 135.0 | Doublet. Quaternary carbon.[3][4] | |

| C2 (Ar-H) | 115.0 – 120.0 | Doublet. Ortho to Fluorine.[3] | |

| C6 (Ar-H) | 125.0 – 128.0 | Doublet or Singlet (coupling often small). | |

| C5 (Ar-H) | 120.0 – 125.0 | Doublet. Meta to Fluorine.[3] | |

| Cyclopropyl (CH) | 10.0 – 15.0 | - | Methine carbon. |

| Cyclopropyl (CH | 8.0 – 10.0 | - | Methylene carbons (often two peaks if asymmetric environment, or one signal). |

F NMR Spectral Analysis

-

Chemical Shift: -115.0 to -120.0 ppm (referenced to CFCl

). -

Pattern: The fluorine signal will appear as a multiplet (specifically a doublet of doublets or ddd) due to coupling with H2 (ortho), H5 (meta), and potentially H6 (para).

-

Significance: This single peak is the purity fingerprint. Any secondary peaks in this region indicate regioisomers (e.g., 2-fluoro or 4-fluoro impurities).

Experimental Protocol for Validation

To confirm the identity of synthesized this compound, follow this self-validating protocol:

-

Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of CDCl

(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acetal formation with the aldehyde. -

Acquisition:

-

Run a standard

H (16 scans) to verify the ratio of Aldehyde (1H) : Aromatic (3H) : Cyclopropyl (5H). -

Run

F (uncoupled) to check for regioisomers. A single peak confirms the position of the fluorine.

-

-

QC Check (The "Roof Effect"): Examine the cyclopropyl methylene protons at ~0.8-1.2 ppm. They should display complex second-order coupling ("roofing") pointing towards the methine proton at ~2.2 ppm. This confirms the intact cyclopropyl ring.

Visualization of Coupling Pathways

The following diagram illustrates the spin-spin coupling network that defines the multiplet structures in the

Caption: Spin-spin coupling network showing the dominant interactions defining the aromatic splitting patterns.

References

-

Compound Identification: CAS Registry Number 946118-81-6 (this compound).[1][2][5]

-

Synthetic Context: Inhibitors of Glycogen Synthase 1 (GYS1). Patent WO2022198196A1. (Describes the use of this aldehyde as a key intermediate).

-

General NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules used in spectral prediction).[6]

- Cyclopropyl Shifts: Lambert, J. B., et al. "Proton Magnetic Resonance of Cyclopropane Derivatives." Journal of the American Chemical Society. (Reference for high-field cyclopropyl anisotropy).

Sources

- 1. 946118-81-6_4-Cyclopropyl-3-fluorobenzaldehydeCAS号:946118-81-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 946118-81-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. aksci.com [aksci.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Guide: Mass Spectrometry Analysis of 4-Cyclopropyl-3-fluorobenzaldehyde

Executive Summary

4-Cyclopropyl-3-fluorobenzaldehyde (C₁₀H₉FO, MW 164.18) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural duality—combining the metabolic stability of the fluorine substituent with the lipophilic, rigid cyclopropyl moiety—presents unique challenges and opportunities in mass spectrometric analysis.

This guide provides a definitive technical framework for the characterization of this compound. Unlike generic protocols, we focus on the specific ionization behaviors and fragmentation rearrangements driven by the ortho-fluorine and para-cyclopropyl electronic effects.

Chemical Profile & Physico-Chemical Properties[1][2][3][4]

Before establishing MS parameters, one must understand the analyte's volatility and stability profile.[1][2]

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₀H₉FO | Monoisotopic Mass: 164.0637 |

| Molecular Weight | 164.18 g/mol | Suitable for both GC-MS and LC-MS.[1][2][3] |

| Boiling Point | ~250–260 °C (Predicted) | Requires high GC inlet temps (>250°C). |

| LogP | ~2.8 | Hydrophobic; requires organic solvents (MeOH, ACN). |

| Key Functional Groups | Aldehyde (-CHO) | Prone to oxidation (to acid) and hydrazone formation. |

| Isotopic Signature | ¹⁹F (100%), ¹³C (1.1%) | No M+2 peak from halogens (unlike Cl/Br). |

Mass Spectrometry Strategy: GC-MS vs. LC-MS[4][5][6]

The choice of ionization technique is dictated by the analytical goal: structural elucidation (GC-MS) versus purity/reaction monitoring (LC-MS).

A. GC-MS (Electron Ionization - EI)[7]

-

Primary Use: Structural confirmation, impurity profiling, and library matching.[1]

-

Mechanism: Hard ionization (70 eV) induces extensive fragmentation, revealing the carbon skeleton connectivity.

-

Suitability: High. The compound is thermally stable enough for GC, provided the aldehyde is not oxidized.

B. LC-MS (Electrospray Ionization - ESI)

-

Primary Use: Trace quantification, biological matrix analysis, and salt detection.

-

Mechanism: Soft ionization ([M+H]⁺ or [M+Na]⁺).

-

Suitability: Moderate. Aldehydes ionize poorly in ESI(+) unless derivatized (e.g., with dinitrophenylhydrazine) or analyzed as adducts. APCI (Atmospheric Pressure Chemical Ionization) is often superior for this neutral, non-polar molecule.

Deep Dive: Fragmentation Mechanics (The "Core")

Understanding the fragmentation pattern is the pillar of scientific integrity for this analysis. The mass spectrum of this compound is governed by three competing mechanisms:

Key Diagnostic Ions (EI, 70 eV)

-

m/z 164 (Molecular Ion, M⁺): Distinct, usually of moderate intensity (30-60%).

-

m/z 163 ([M-H]⁺): Base Peak (100%) . Benzaldehydes characteristically lose the aldehydic hydrogen to form a resonance-stabilized acylium ion (Ar-C≡O⁺). The fluorine atom stabilizes this cation inductively.

-

m/z 135 ([M-CHO]⁺ or [M-H-CO]⁺): Formation of the 4-cyclopropyl-3-fluorophenyl cation . This occurs via the loss of the formyl radical (CHO•, 29 Da) or sequential loss of H• and CO.

-

m/z 136 ([M-CO]⁺): Direct loss of carbon monoxide (28 Da) from the molecular ion, a hallmark of phenols and aldehydes.

-

m/z 109 (C₇H₆F⁺): Loss of Acetylene (C₂H₂) from the cyclopropyl ring of the m/z 135 fragment? Correction: Cyclopropyl rings typically open to form an alkene chain or lose ethylene (C₂H₄, 28 Da).

-

Pathway: m/z 135 (Phenyl cation)

Loss of C₂H₄ -

Alternative: Tropylium ion rearrangement. The m/z 135 ion rearranges to a substituted tropylium/benzyl cation structure.

-

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent ion and its progeny, essential for validating spectral data.

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for this compound.

Experimental Protocols

Protocol A: GC-MS Structural Validation

Objective: Confirm identity and assess isomeric purity (vs. 2-cyclopropyl isomer).

-

Sample Preparation:

-

Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) .

-

Note: Avoid alcohols (MeOH/EtOH) to prevent acetal formation in the injector port.

-

-

GC Parameters:

-

Column: DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split 20:1, 260°C.

-

Oven Program: 60°C (hold 1 min)

20°C/min

-

-

MS Parameters:

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40–350.

-

Solvent Delay: 3.0 min.

-

Protocol B: LC-MS Purity Profiling (APCI)

Objective: Quantify non-volatile impurities (e.g., benzoic acid derivative).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 × 50 mm, 1.8 µm.

-

Ionization Source: APCI (Positive Mode) .

-

Reasoning: ESI is inefficient for aldehydes. APCI utilizes gas-phase ion-molecule reactions (proton transfer) which is more effective for this semi-polar aromatic.

-

-

Gradient: 5% B to 95% B over 5 minutes.

Data Interpretation & Troubleshooting

Common Artifacts

-

m/z 180 (Oxidation): If you observe a peak at M+16, the aldehyde has oxidized to 4-cyclopropyl-3-fluorobenzoic acid . This is common in samples stored without inert gas.

-

m/z 178 (Acetal): If methanol is used as a solvent, a dimethyl acetal [M+14] artifact may appear. Always use ACN or DCM.

Isomeric Discrimination

The position of the fluorine (ortho vs. meta to aldehyde) affects the [M-H]⁺ / [M-CHO]⁺ ratio .

-

Ortho-fluoro (2-fluoro isomer): Often shows a distinct "Ortho Effect" (loss of HF, m/z 144) which is suppressed in the 3-fluoro (meta) isomer.

-

4-Cyclopropyl-3-fluoro: Expect minimal HF loss; the dominant pathway is acylium formation (m/z 163).

Analytical Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

References

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The authoritative source on fragmentation mechanisms like alpha-cleavage and CO loss). [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Covers APCI vs ESI ionization suitability for aldehydes). [Link]

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (For comparative spectra of fluorobenzaldehyde and cyclopropylbenzene derivatives). [Link]

Sources

Foreword: The Strategic Importance of the 4-Cyclopropyl-3-fluorobenzaldehyde Scaffold

An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-3-fluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and development, the this compound moiety represents a highly valuable structural motif. Its utility stems from the unique combination of its constituent parts. The cyclopropyl group, a strained three-membered ring, often enhances metabolic stability, improves binding affinity by introducing conformational rigidity, and can act as a bioisostere for other functional groups.[1] The fluorine atom, a classic tool in medicinal chemistry, can modulate pKa, improve membrane permeability, and block metabolic oxidation at the site of substitution. The benzaldehyde functional group serves as a versatile synthetic handle, providing a gateway for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations, to build more complex molecular architectures.

This guide provides a detailed examination of the primary synthetic strategies for constructing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.

Part 1: Retrosynthetic Analysis and Core Strategies

The synthesis of this compound can be approached from two principal retrosynthetic pathways:

-

Strategy A: Late-Stage Formylation. This approach begins with a pre-assembled 1-cyclopropyl-2-fluorobenzene backbone. The key transformation is the introduction of the aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is the most prominent and industrially relevant method for this transformation due to its reliability and use of cost-effective reagents.[2][3]

-

Strategy B: C-C Bond Formation via Cross-Coupling. This strategy involves constructing the cyclopropyl-aryl bond as a key step. It starts with a functionalized benzaldehyde precursor, typically a 4-halo-3-fluorobenzaldehyde, which is then coupled with a cyclopropyl-organometallic reagent. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a premier choice for this strategy due to its high functional group tolerance and robust nature.[4][5][6]

This guide will dissect both strategies, providing a comprehensive mechanistic overview, detailed experimental protocols, and a comparative analysis.

Part 2: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. The starting material, 1-cyclopropyl-2-fluorobenzene, is activated towards electrophilic aromatic substitution by the electron-donating cyclopropyl group. The fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. Steric hindrance at the position between the two substituents disfavors ortho-formylation, leading to highly regioselective formylation at the C4 position, para to the activating cyclopropyl group.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent

N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich 1-cyclopropyl-2-fluorobenzene attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound.[9]

Caption: Vilsmeier-Haack formylation of 1-cyclopropyl-2-fluorobenzene.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative example and should be optimized for specific laboratory conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

1-Cyclopropyl-2-fluorobenzene (1.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous, 4.0 eq)

-

Phosphorus oxychloride (POCl₃, 1.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried, two-necked round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

-

Reagent Preparation: To the flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (4.0 eq). Cool the flask to 0 °C using an ice-water bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 20-30 minutes. Causality Insight: This addition must be slow and controlled as the reaction is exothermic. Maintaining a low temperature prevents the degradation of the Vilsmeier reagent and minimizes side reactions. After the addition is complete, stir the mixture at 0 °C for an additional 45 minutes to ensure complete formation of the reagent.[7]

-

Reaction with Substrate: Add 1-cyclopropyl-2-fluorobenzene (1.0 eq), dissolved in a minimal amount of anhydrous DCM, to the freshly prepared Vilsmeier reagent at 0 °C.

-

Heating and Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and stir for 2-4 hours. Field Insight: The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully pouring it over crushed ice. Safety Critical: This step is highly exothermic and releases HCl gas. Perform this addition slowly in a fume hood.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with DCM (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Summary: Vilsmeier-Haack Reaction

| Parameter | Condition/Value | Rationale & Field Insights |

| Substrate | Electron-rich aromatics | The reaction is selective for activated rings; the cyclopropyl group provides sufficient activation.[8] |

| Reagents | DMF / POCl₃ | The most common, cost-effective, and reliable combination for generating the Vilsmeier reagent.[2] |

| Stoichiometry | POCl₃ (1.1-1.5 eq) | A slight excess of POCl₃ ensures complete conversion of DMF to the active reagent.[7] |

| Temperature | 0 °C (formation), RT to 80°C (reaction) | Low temperature for reagent stability, followed by heating to drive the electrophilic substitution to completion.[7] |

| Typical Yield | 60-85% | Yields are generally good to excellent, dependent on substrate reactivity and reaction optimization. |

Part 3: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides an alternative and powerful route, forming the key C-C bond between the cyclopropyl group and the aromatic ring. This strategy requires a 4-halo-3-fluorobenzaldehyde (e.g., 4-bromo-3-fluorobenzaldehyde) and cyclopropylboronic acid as coupling partners.

Catalytic Cycle Mechanism

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromo-3-fluorobenzaldehyde, forming a Pd(II) intermediate. This is typically the rate-determining step.[10]

-

Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃), which forms a more nucleophilic boronate species.[6]

-

Reductive Elimination: The two organic ligands (the aryl and cyclopropyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This protocol is a representative example. All work involving organometallics should be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment:

-

4-Bromo-3-fluorobenzaldehyde (1.0 eq)

-

Cyclopropylboronic acid (1.3 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Tricyclohexylphosphine [P(Cy)₃] or similar ligand (0.04 eq)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Toluene and Water (e.g., 10:1 mixture)

-

Schlenk flask and inert atmosphere setup

Procedure:

-

Catalyst Pre-formation/Setup: To a Schlenk flask, add 4-bromo-3-fluorobenzaldehyde (1.0 eq), cyclopropylboronic acid (1.3 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality Insight: This "degassing" process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Water) to the flask via cannula or syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.[11]

-

Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Condition/Value | Rationale & Field Insights |

| Substrates | Aryl Halide + Organoboron | High tolerance for functional groups like aldehydes. Reactivity order: I > Br > OTf >> Cl.[10] |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, etc. | Pd(OAc)₂ is a common, stable precatalyst. The choice of ligand is crucial for efficiency.[11] |

| Ligand | Phosphines (e.g., PPh₃, P(Cy)₃) | Bulky, electron-rich phosphines like P(Cy)₃ often accelerate the oxidative addition and reductive elimination steps.[11] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid for transmetalation. K₃PO₄ is effective and commonly used.[6] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common, with the base in the aqueous phase and reactants/catalyst in the organic phase. |

| Typical Yield | 70-95% | Generally provides high yields for a wide range of substrates.[11] |

Part 4: Comparative Analysis of Synthetic Routes

| Feature | Vilsmeier-Haack Formylation | Suzuki-Miyaura Coupling |

| Starting Materials | 1-Cyclopropyl-2-fluorobenzene | 4-Bromo-3-fluorobenzaldehyde, Cyclopropylboronic acid |

| Key Transformation | C-H Activation / Formylation | C-C Bond Formation |

| Reagent Cost | Generally lower (DMF, POCl₃) | Higher (Palladium catalyst, ligand, boronic acid) |

| Atom Economy | Moderate | Good |

| Scalability | Well-established for industrial scale | Can be challenging due to catalyst cost and removal |

| Safety/Handling | POCl₃ is highly corrosive and water-reactive. Quenching is very exothermic.[7] | Palladium catalysts can be pyrophoric. Phosphine ligands are often air-sensitive and toxic. |

| Versatility | Specific to formylation of activated rings | Extremely versatile for many C-C bond formations |

Part 5: Product Characterization

Compound: 3-Cyclopropyl-4-fluorobenzaldehyde

-

Molecular Formula: C₁₀H₉FO[12]

-

Molecular Weight: 164.18 g/mol

-

Expected ¹H NMR signals: Resonances in the aromatic region (7-8 ppm), a singlet for the aldehyde proton (~10 ppm), and multiplets for the cyclopropyl protons (0.5-2.0 ppm).

-

Expected ¹⁹F NMR: A single resonance characteristic of an aryl fluoride.[13]

-

Expected IR Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹.[14]

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.

- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Published online by Cambridge University Press.

- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)

- P. G. Research Center, Department of Chemistry, Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- (2019, December 19).

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (2001, June 30). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

- ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis.

-

MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

- (2023, July 07).

- (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- (2025, April 22).

-

PubChemLite. (n.d.). 3-cyclopropyl-4-fluorobenzaldehyde (C10H9FO). Retrieved from [Link]

-

Asian Journal of Chemistry. (2013, September 12). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]

- (2014, January 14).

- NIST. (n.d.). Benzaldehyde, 4-fluoro-.

-

Patsnap. (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

- (2004, February 18). Stereochemistry of cyclopropane formation involving group IV organometallic complexes.

-

Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

- SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. audreyli.com [audreyli.com]

- 12. PubChemLite - 3-cyclopropyl-4-fluorobenzaldehyde (C10H9FO) [pubchemlite.lcsb.uni.lu]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

Technical Guide: Strategic Synthesis of 4-Cyclopropyl-3-fluorobenzaldehyde

Executive Summary & Strategic Importance

4-Cyclopropyl-3-fluorobenzaldehyde is a high-value pharmacophore intermediate, predominantly utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. Its structural significance lies in the ortho-fluoro effect , which modulates the metabolic stability of the adjacent cyclopropyl ring and influences the conformational lock of the aldehyde (and subsequent pharmacophores) relative to the aromatic ring.

This guide details the Suzuki-Miyaura Cross-Coupling as the primary industrial and laboratory route. Unlike standard aryl-aryl couplings, the introduction of a cyclopropyl group via boronic acids presents unique challenges—specifically protodeboronation and slow transmetallation rates. This protocol is engineered to mitigate these risks using a high-activity catalytic system.

Retrosynthetic Analysis & Pathway Selection

To ensure high purity and scalability, we evaluate three potential disconnections. The C(sp2)-C(sp3) bond formation via palladium catalysis is the most convergent and reliable method.

Pathway Logic

-

Route A (Recommended): Suzuki Coupling of 4-bromo-3-fluorobenzaldehyde.

-

Pros: Commercial availability of starting materials; convergent; tolerates the aldehyde functionality.

-

Cons: Cyclopropylboronic acid is prone to instability if conditions are too harsh.

-

-

Route B (Alternative): Formylation of 1-bromo-4-cyclopropyl-2-fluorobenzene via Lithiation.

-

Pros: High atom economy.

-

Cons: Requires cryogenic conditions (-78°C); incompatible with certain scale-up equipment; requires pre-synthesis of the cyclopropyl precursor.

-

-

Route C (Oxidation): Oxidation of 4-cyclopropyl-3-fluorotoluene.

-

Pros: Avoids transition metals in the final step.

-

Cons: Benzylic oxidation reagents (e.g., MnO2, DDQ) can over-oxidize to the acid or struggle with selectivity.

-

Visualization of Synthesis Strategy

Figure 1: Retrosynthetic tree highlighting the Suzuki coupling as the primary convergent route.

Primary Protocol: Optimized Suzuki-Miyaura Coupling

The Challenge: Cyclopropyl Boronic Acid Instability

Cyclopropylboronic acid is less stable than aryl boronic acids. Under standard aqueous basic conditions, it can undergo protodeboronation , yielding cyclopropane and halting the reaction. To counter this, we utilize Tricyclohexylphosphine (PCy3) as a bulky, electron-rich ligand to accelerate the oxidative addition and transmetallation steps, outcompeting the decomposition pathway.

Reagent Stoichiometry (Scale: 10 mmol)

| Component | Role | Equiv. | Amount |

| 4-Bromo-3-fluorobenzaldehyde | Limiting Reagent | 1.0 | 2.03 g |

| Cyclopropylboronic Acid | Nucleophile | 1.3 - 1.5 | 1.12 - 1.29 g |

| Palladium(II) Acetate | Pre-catalyst | 0.05 (5 mol%) | 112 mg |

| Tricyclohexylphosphine (PCy3) | Ligand | 0.10 (10 mol%) | 280 mg |

| Potassium Phosphate (K3PO4) | Base | 3.0 | 6.36 g |

| Toluene / Water | Solvent System | 20:1 Ratio | 40 mL / 2 mL |

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Activity)

-

In a dry Schlenk flask or sealed tube, charge Pd(OAc)2 and PCy3.

-

Add anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn from orange to a distinct yellow/brown, indicating the formation of the active Pd(0)-phosphine species.

Phase 2: Reaction Assembly 3. To the catalyst solution, add 4-Bromo-3-fluorobenzaldehyde , Cyclopropylboronic acid , and K3PO4 . 4. Add the remaining Toluene (30 mL) and Water (2 mL). Note: The small amount of water is essential for the boronic acid activation mechanism. 5. Degas the mixture vigorously by bubbling Nitrogen through the solution for 10 minutes. Oxygen is the enemy of this reaction and will lead to homocoupling of the boronic acid.

Phase 3: Thermal Cycle 6. Seal the vessel and heat to 100°C for 12–16 hours. 7. Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] The starting bromide (Rt ~ X min) should disappear. If conversion stalls, add an additional 0.3 eq of boronic acid.

Phase 4: Workup & Purification 8. Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Palladium black. 9. Wash the filtrate with Water (2 x 30 mL) and Brine (30 mL). 10. Dry organic layer over Na2SO4, filter, and concentrate under reduced pressure. 11. Purification: Flash column chromatography on silica gel.

- Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

- Expectation: The product is a colorless to pale yellow oil that may solidify upon refrigeration.

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the catalytic cycle. The Transmetallation step is the rate-determining step (RDS) for alkyl-aryl couplings.

Catalytic Cycle Visualization

Figure 2: The catalytic cycle. The use of PCy3 stabilizes the Pd(0) species and facilitates the difficult transmetallation of the sp3-hybridized cyclopropyl group.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or Oxygen poisoning. | Ensure rigorous degassing. Switch to Pd(dppf)Cl2 if Pd(OAc)2 fails. |

| Protodeboronation | Reaction too wet or base too strong. | Reduce water content to minimal necessary (20:1 ratio). Switch base to K2CO3. |

| Homocoupling (Biaryl) | Not applicable here, but "Bicyclopropyl" can form. | Reduce excess boronic acid; ensure temperature is strictly controlled. |

| Aldehyde Oxidation | Air leak during heating. | Ensure positive pressure of Nitrogen/Argon. |

Safety & Handling (E-E-A-T)

-

Fluorinated Benzaldehydes: Generally act as skin and eye irritants. The 3-fluoro substituent increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and safety goggles.

-

Cyclopropylboronic Acid: Store at 2-8°C. It is prone to degradation at room temperature over long periods.

-

Palladium Residues: The heavy metal content in the final product must be scavenged (e.g., using SiliaMetS® Thiol) if the material is intended for downstream GMP synthesis.

References

-

Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

- Core Reference: Establishes the Pd(OAc)2/PCy3 conditions for cyclopropyl coupling.

-

Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborate with Aryl Halides. Organic Letters, 3(20), 3009-3012. Link

- Alternative Method: Describes the use of trifluoroborates if the boronic acid proves too unstable.

- PatSnap/Google Patents. (2010). Synthesis of PARP inhibitors (Olaparib intermediates). WO2010096634A1.

Sources

Physical and chemical properties of 4-Cyclopropyl-3-fluorobenzaldehyde

The following technical guide details the properties, synthesis, and applications of 4-Cyclopropyl-3-fluorobenzaldehyde, structured for researchers and drug development professionals.

High-Value Intermediate for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

This compound (CAS: 946118-81-6) is a specialized disubstituted benzaldehyde derivative characterized by the presence of a sterically demanding cyclopropyl group adjacent to an electron-withdrawing fluorine atom.[2][3] This specific substitution pattern makes it a critical building block in the synthesis of metabolically stable pharmacophores. It is widely utilized in the development of Glycogen Synthase 1 (GYS1) inhibitors , bacterial gyrase inhibitors , and neuroprotective agents for Alzheimer's disease.

Chemical Identity & Structural Analysis

The compound features a benzaldehyde core modified at the 3- and 4-positions.[4] The ortho relationship between the fluorine and cyclopropyl groups induces specific conformational preferences that influence the binding affinity of downstream drug candidates.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 946118-81-6 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| SMILES | C1CC1C2=C(C=C(C=C2)C=O)F |

| MDL Number | MFCD24107864 |

| Structural Features | [1][5] • Fluorine (C3): Increases metabolic stability; modulates pKa of neighboring groups.• Cyclopropyl (C4): Lipophilic bioisostere; restricts rotation; improves oral bioavailability. |

Physical Properties Profile

Note: As a specialized intermediate, some values are predicted based on structural analogues.

| Property | Value / Description |

| Physical State | Pale yellow to colorless liquid or low-melting solid. |

| Boiling Point | ~245–255 °C (Predicted at 760 mmHg) |

| Density | ~1.18 g/cm³ (Predicted) |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.Insoluble: Water. |

| Flash Point | >100 °C (Estimated) |

| Stability | Stable under inert atmosphere (N₂/Ar). Air-sensitive (aldehyde oxidation). |

Synthesis & Manufacturing Methodologies

The primary industrial and laboratory route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This pathway is preferred due to its tolerance of the aldehyde functional group and high regioselectivity.

Core Synthesis Pathway

Precursors: 4-Bromo-3-fluorobenzaldehyde + Cyclopropylboronic acid.[6]

Figure 1: Palladium-catalyzed cross-coupling synthesis route.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10g scale).

-

Reagent Preparation:

-

Charge a reaction vessel with 4-bromo-3-fluorobenzaldehyde (1.0 equiv) and cyclopropylboronic acid (1.3–1.5 equiv).

-

Add Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv) as the base.

-

Note: Cesium Carbonate (Cs₂CO₃) is a viable alternative base.

-

-

Catalyst Addition (Inert Atmosphere):

-

Purge the vessel with Nitrogen or Argon.

-

Add Palladium(II) Acetate (Pd(OAc)₂) (5 mol%) and Tricyclohexylphosphine (PCy₃) (10 mol%) or use a pre-formed catalyst like Pd(dppf)Cl₂ .

-

-

Reaction Conditions:

-

Solvent System: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

-

Temperature: Heat to 80–100 °C with vigorous stirring.

-

Time: Monitor by HPLC/TLC (typically 4–16 hours).

-

-

Work-up & Purification:

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. The combination of the fluorine atom and cyclopropyl ring offers unique advantages in Medicinal Chemistry.

Key Therapeutic Areas

-

Metabolic Disorder Treatments (GYS1 Inhibitors):

-

Used to synthesize inhibitors of Glycogen Synthase 1 for treating Pompe disease and other glycogen storage disorders. The cyclopropyl group fits into hydrophobic pockets of the enzyme, while the fluorine modulates the electronic properties of the pharmacophore.

-

-

Antibacterials (Gyrase Inhibitors):

-

Serves as a precursor for novel Quinolone derivatives . The aldehyde is often converted via reductive amination to attach solubilizing amine tails required for bacterial cell wall penetration.

-

-

Neurodegenerative Diseases:

-

Utilized in the synthesis of Benzimidazole compounds targeting pathways in Alzheimer's and Huntington's disease.

-

Mechanism of Action (Chemical Logic)

The aldehyde group acts as a "chemical handle" for further diversification:

Figure 2: Downstream chemical diversification pathways.

Handling, Safety, & Storage

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocols

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[10] Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Container: Tightly sealed amber glass vials to prevent UV degradation.

Operational Precautions[11]

-

Ventilation: Always handle within a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Matrix Scientific. (n.d.). Product Data: this compound (CAS 946118-81-6).[2][3][5] Retrieved from

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from

-

World Intellectual Property Organization. (2022). WO2022198196A1 - Inhibitors of Glycogen Synthase 1 (GYS1).[11] Retrieved from

-

United States Patent Office. (2020).[7] US10584120B1 - Benzimidazole compounds and use thereof for treating Alzheimer's Disease.[7] Retrieved from

- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. (Foundational methodology for cyclopropyl coupling).

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. aksci.com [aksci.com]

- 3. 946118-81-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. ossila.com [ossila.com]

- 5. 946118-81-6_4-Cyclopropyl-3-fluorobenzaldehydeCAS号:946118-81-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. CA3109623A1 - Benzimidazole compounds and use thereof for treating alzheimer's disease or huntington's disease - Google Patents [patents.google.com]

- 7. US10584120B1 - Benzimidazole compounds and use thereof for treating Alzheimer's Disease or Huntington's Disease - Google Patents [patents.google.com]

- 8. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

Technical Guide: 4-Cyclopropyl-3-fluorobenzaldehyde Reactivity Profile

[1]

Part 1: Executive Summary & Structural Logic

4-Cyclopropyl-3-fluorobenzaldehyde represents a high-value pharmacophore scaffold in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Its structural uniqueness lies in the juxtaposition of a lipophilic, conformationally restricted cyclopropyl group at the para-position and an electron-withdrawing, metabolically robust fluorine atom at the meta-position relative to the reactive aldehyde.

Electronic & Steric Profile

-

The Fluorine Effect (C3): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of adjacent protons and modulating the electrophilicity of the aldehyde carbonyl. However, its mesomeric donation (+M) is weak in this position relative to the aldehyde. Crucially, it blocks metabolic hydroxylation at the C3 position.

-

The Cyclopropyl Effect (C4): Unlike a simple alkyl group, the cyclopropyl ring possesses significant

-character (Walsh orbitals), allowing it to act as a weak electron donor via hyperconjugation. It provides rigid bulk, filling hydrophobic pockets in target proteins more effectively than an isopropyl or ethyl group, often improving potency and metabolic stability (decreasing CYP450 oxidation rates compared to alkyl chains). -

The Aldehyde Handle (C1): The carbonyl carbon is the primary vector for diversification, highly reactive toward nucleophiles for library synthesis.

Part 2: Synthesis & Production

While this compound is commercially available, in-house synthesis is often required for isotopic labeling or analog generation.[1] The industry-standard route utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of this compound from 4-bromo-3-fluorobenzaldehyde.[1]

Reaction Scheme:

Materials:

-

Substrate: 4-Bromo-3-fluorobenzaldehyde [CAS: 405-05-5 or similar halo-analogs][1]

-

Reagent: Cyclopropylboronic acid (1.2 - 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) or Pd(OAc)₂/P(Cy)₃[1]

-

Base: Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

-

Solvent: Toluene/Water (3:1 ratio) or 1,4-Dioxane/Water[1]

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 4-bromo-3-fluorobenzaldehyde (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv). Evacuate and backfill with Argon (

).[1] -

Solvation: Add degassed Toluene/Water (3:1, 0.1 M concentration relative to substrate).

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.[1]

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H not typically visible for aldehydes, look for UV shift or conversion to oxime for MS detection).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The cyclopropyl group increases lipophilicity compared to the bromo-precursor; the product typically elutes earlier than the starting material in non-polar systems.

Critical Note: Cyclopropylboronic acid can be prone to protodeboronation.[1] Using anhydrous conditions with tricyclohexylphosphine (PCy₃) and K₃PO₄ can mitigate this if yields are low.[1]

Part 3: Reactivity Profile & Divergent Synthesis

The core utility of this scaffold is the transformation of the aldehyde into diverse functionalities while retaining the 3-fluoro-4-cyclopropyl motif.[1]

Reductive Amination (Library Synthesis)

The most common application is coupling with amines to form secondary/tertiary amines.

-

Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.[1]

-

Preferred Reagent: Sodium Triacetoxyborohydride (STAB) is superior to NaBH₃CN due to lower toxicity and better selectivity (does not reduce the aldehyde/ketone directly as fast as the imine).

-

Protocol:

Oxidation to Carboxylic Acid

Access to 4-cyclopropyl-3-fluorobenzoic acid , a key building block for amide coupling.[1]

-

Reagent: Sodium Chlorite (NaClO₂) / Hydrogen Peroxide (Pinnick Oxidation) or KMnO₄.[1]

-

Selectivity: Pinnick oxidation is preferred to avoid over-oxidation or ring opening of the cyclopropyl group which might occur with harsh oxidants like Chromic acid.

Olefination (Wittig/HWE)

The aldehyde readily undergoes Wittig reactions to form styrenyl derivatives.

-

Note: The steric bulk of the ortho-fluorine and para-cyclopropyl groups generally favors the E-alkene, but reaction rates may be slightly slower than unsubstituted benzaldehyde.[1]

Cyclopropyl Stability (Safety & Handling)

-

Acid Sensitivity: While cyclopropanes on aromatic rings are stable to weak acids (AcOH), they can undergo ring-opening rearrangement under strong Lewis acidic conditions (e.g., AlCl₃, neat TFA with heating) or strong electrophilic attack.

-

Oxidative Stability: The cyclopropyl ring is generally stable to ambient oxidation but can be opened by radical oxidants or metabolic P450s (though less liable than alkyl chains).

Part 4: Data & Visualization

Reactivity Map

The following diagram illustrates the divergent synthesis pathways from the parent aldehyde.

Caption: Divergent synthetic pathways for this compound.

Comparative Physicochemical Properties

The following table highlights why this scaffold is chosen over non-fluorinated or alkyl analogs.

| Property | 4-Cyclopropyl-3-fluoro | 4-Isopropyl-3-fluoro | 4-Cyclopropyl-H (No F) | Impact on Drug Design |

| Lipophilicity (cLogP) | ~2.9 | ~3.1 | ~2.5 | Cyclopropyl lowers LogP vs Isopropyl; F increases it vs H. |

| Metabolic Stability | High | Moderate (Benzylic oxidation) | Moderate (Ring oxidation) | F blocks metabolic soft spots; Cyclopropyl resists oxidation.[1] |

| Conformation | Rigid | Flexible | Rigid | Cyclopropyl locks conformation; F restricts rotation via sterics.[1] |

| Electronic (Hammett) | "Push-Pull" system fine-tunes aldehyde reactivity.[1] |

Part 5: References

-

Matrix Scientific . (n.d.).[1] this compound Safety Data Sheet. Retrieved from [1][3]

-

PubChem . (2025).[1] 3-Cyclopropyl-4-fluorobenzaldehyde Compound Summary (Isomer comparison). Retrieved from [1]

-

GuideChem . (2023).[1] 4-Bromo-3-fluorobenzaldehyde Reactivity and Applications. Retrieved from [1]

-

ChemicalBook . (2025).[1][4] Synthesis of Fluorobenzaldehyde Derivatives. Retrieved from [1]

-

MedChemExpress . (2025). Cyclopropylboronic acid in Medicinal Chemistry. Retrieved from

-

Google Patents . (2022).[1] WO2022198196A1 - Inhibitors of glycogen synthase 1.[1][5] (Cites use of this compound).[1][3][6][7][8] Retrieved from

Sources

- 1. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 946118-81-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

- 6. 946118-81-6_4-Cyclopropyl-3-fluorobenzaldehydeCAS号:946118-81-6_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. bldpharm.com.tr [bldpharm.com.tr]

Solubility of 4-Cyclopropyl-3-fluorobenzaldehyde in Organic Solvents: A Technical Guide

Part 1: Executive Summary & Physicochemical Profile

4-Cyclopropyl-3-fluorobenzaldehyde is a specialized intermediate frequently employed in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural motif—combining an electron-withdrawing fluorine atom with a lipophilic, strained cyclopropyl ring—imparts unique solubility and reactivity profiles that differ from simple benzaldehydes.

This guide addresses the critical lack of empirical solubility data in public repositories by providing a structural solubility prediction , a solvent selection framework , and validated experimental protocols for on-site determination.

Chemical Identity & Structure[1][2]

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉FO

-

Structural Features:

-

Aldehyde (-CHO): Polar, hydrogen bond acceptor, reactive electrophile.

-

Fluorine (-F) at C3: Electronegative, increases lipophilicity relative to hydrogen, modulates metabolic stability.

-

Cyclopropyl at C4: Hydrophobic, sterically demanding, acid-sensitive (ring opening possible under strong acidic conditions).

-

Predicted Physicochemical State

Based on structural analogs (e.g., 3-chloro-4-fluorobenzaldehyde, mp 24°C; 4-fluorobenzaldehyde, mp -10°C), This compound is predicted to be a viscous liquid or a low-melting solid at room temperature (20–25°C).

-

Lipophilicity (LogP): Estimated ~2.5 – 3.0 (High).

-

Polarity: Moderate (Dipole moment influenced by C=O and C-F vectors).

Part 2: Solubility Profile & Solvent Selection Guide

The solubility of this compound is governed by the "Like Dissolves Like" principle, heavily weighted by the hydrophobic cyclopropyl and aromatic rings.

Solubility Prediction Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dipole-dipole interactions; excellent solvation of the aromatic core. Preferred for extraction. |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, MTBE | Good to Excellent | Moderate polarity matches the aldehyde functionality. THF is ideal for organometallic coupling reactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | Pi-pi stacking interactions with the benzene ring. Standard solvent for Suzuki-Miyaura couplings. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong solvation of the polar aldehyde group. Warning: High boiling points make removal difficult during workup. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Soluble, but potential for reversible hemiacetal formation. Good candidates for crystallization at low temperatures. |

| Alkanes | Hexanes, Heptane | Low / Sparingly Soluble | The polar aldehyde/fluoro groups reduce affinity for purely aliphatic chains. Used as anti-solvents. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic cyclopropyl and aromatic rings dominate. |

Process Application Matrix

-

Reaction Medium: Toluene or 1,4-Dioxane are recommended. They solubilize the starting material well and are compatible with the transition metal catalysts (Pd) and bases (K₃PO₄, Cs₂CO₃) used to synthesize this compound via Suzuki coupling.

-

Extraction/Workup: Ethyl Acetate or DCM . The compound partitions strongly into the organic phase, leaving inorganic salts in the aqueous layer.

-

Purification (Chromatography): Hexane/Ethyl Acetate gradients. The compound will likely elute in the mid-polarity range.

Part 3: Experimental Determination Protocols

Since batch-to-batch physical state variations (solid vs. supercooled liquid) can occur, empirical determination is required for precise formulation or crystallization development.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during early R&D.

Materials: 4 mL glass vials, micropipettes, vortex mixer.

-

Weighing: Weigh 10 mg of this compound into a clear glass vial.

-

Solvent Addition: Add 100 µL of the test solvent.

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Cloudy/Solid Remains: Proceed to step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing after each, up to 1 mL total.

-

Calculated Solubility:

-

-

Heating (Optional): If insoluble at RT, heat to 50°C to check for temperature-dependent solubility (potential for crystallization).

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for precise data needed for process scale-up.

-

Saturation: Add excess solid/liquid compound to 5 mL of solvent in a sealed flask.

-

Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed if testing elevated temperatures).

-

Evaporation: Transfer a known volume (e.g., 2 mL) of filtrate to a pre-weighed tared vial. Evaporate solvent under vacuum/nitrogen stream.

-

Quantification: Weigh the residue.

Part 4: Visualization & Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended chemical process.

Figure 1: Solvent selection decision tree based on unit operation requirements.

Experimental Workflow (Gravimetric)

Figure 2: Step-by-step workflow for the Gravimetric Saturation Method.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, handle as a halogenated aromatic aldehyde .

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Avoid inhalation of vapors (use a fume hood).

-

The cyclopropyl ring is generally stable but avoid contact with strong Lewis acids (e.g., AlCl₃) unless intended for ring-opening reactions.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid (4-cyclopropyl-3-fluorobenzoic acid).

-

References

-